4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By binding to the active sites of these kinases, it can modulate their activity and influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: Shares a similar core structure but differs in the position of the carboxylic acid group.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine carboxylates: These compounds have an additional diazepine ring, which imparts different biological activities.
4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride: Contains an amino group, which can participate in different chemical reactions.
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-4-9-10(7)5-6;/h3-4,6H,1-2,5H2,(H,11,12);1H |
InChI Key |
TWVHCKKTSZCCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=NN2CC1C(=O)O.Cl |
Origin of Product |
United States |
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